(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a benzodioxole-amino group and a 4-(4-ethoxyphenyl)thiazole moiety. Its structure combines electron-rich aromatic systems (benzodioxole and ethoxyphenyl) with a thiazole ring and a nitrile group, which may influence its reactivity, solubility, and biological interactions. The (E)-stereochemistry at the acrylonitrile double bond is critical for maintaining planar geometry, a feature often associated with DNA intercalation or enzyme inhibition .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-2-25-17-6-3-14(4-7-17)18-12-28-21(24-18)15(10-22)11-23-16-5-8-19-20(9-16)27-13-26-19/h3-9,11-12,23H,2,13H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFXKLPRIUNIY-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule with potential therapeutic applications. It features a benzo[d][1,3]dioxole moiety and a thiazole ring, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.45 g/mol. The structure includes functional groups that are known to interact with various biological targets, enhancing its potential efficacy in medicinal chemistry.
Cytotoxicity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been documented to show varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon cancer) | 16.19 ± 1.35 |
| Compound B | MCF-7 (Breast cancer) | 17.16 ± 1.54 |
These values suggest that the thiazole component contributes to the cytotoxic activity observed in similar compounds .
The compound is thought to influence the glutamate pathway , which plays a crucial role in neuropsychiatric disorders such as schizophrenia. By modulating this pathway, it may reverse certain pathological conditions associated with glutamate dysregulation.
Additionally, the presence of the acrylonitrile group suggests potential for further functionalization through click chemistry techniques, which could enhance its biological activity and allow for the creation of a library of related compounds for biological screening.
Study on Thiazole Derivatives
In one study, derivatives of thiazole were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications in the thiazole ring significantly influenced cytotoxicity against multiple cancer cell lines. For example, introducing different substituents on the thiazole ring altered the binding affinity to target proteins involved in cell proliferation .
Antiviral and Anticonvulsant Activities
Thiazole derivatives have also demonstrated antiviral and anticonvulsant properties in various studies. The mechanism often involves inhibition of viral replication or modulation of neurotransmitter levels in the brain. These findings underscore the versatility of thiazole-containing compounds in addressing multiple therapeutic targets.
Future Directions for Research
Given the promising biological activities observed with similar compounds, further investigations into (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile are warranted. Potential research avenues include:
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating specific pathways affected by the compound using molecular docking simulations.
- Functionalization : Exploring modifications to enhance potency and selectivity against targeted diseases.
Comparison with Similar Compounds
The compound is structurally analogous to acrylonitrile derivatives bearing thiazole, benzothiazole, or substituted aryl groups. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Key Observations :
- Synthesis: Most analogues are synthesized via Knoevenagel condensation between cyanomethyl-heterocycles (e.g., benzothiazole) and aldehydes. The target compound likely follows this route, with triethylamine in ethanol enabling rapid room-temperature reactions .
- Substituent Effects : Electron-donating groups (e.g., ethoxy in the target compound) enhance solubility but may reduce electrophilicity at the acrylonitrile group compared to electron-withdrawing substituents (e.g., chloro in ) .
Physicochemical Properties
- Planarity and Conformation: The target compound’s benzodioxole and ethoxyphenyl groups contribute to near-planar geometry, similar to (E)-3-(benzo[b]thiophen-2-yl)acrylonitrile derivatives . This contrasts with bulkier analogues like those with benzochromenone-thiazole systems, which exhibit steric hindrance .
- Solubility: The ethoxy group improves lipophilicity compared to hydroxy- or nitro-substituted analogues (e.g., 3-(hydroxyamino)-2-(4-phenylthiazol-2-yl)acrylonitrile) .
Key Findings :
- Substituent-Activity Relationships: Nitro groups (e.g., in nitrothiophen-containing compounds) enhance antimycobacterial activity, while dimethylamino groups (as in ) improve anticancer potency via charge transfer interactions .
- Target Compound Hypotheses : The benzodioxole group may confer antioxidant properties, while the ethoxyphenyl-thiazole moiety could target tyrosine kinases or tubulin polymerization .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three primary components:
Retrosynthetically, the acrylonitrile scaffold arises from a Knoevenagel condensation between a thiazole-bearing acetonitrile and a functionalized aldehyde. The stereoselective introduction of the amino group at the β-position necessitates either direct condensation with an amino-containing aldehyde or post-condensation functionalization.
Synthesis of 2-(4-(4-Ethoxyphenyl)thiazol-2-yl)acetonitrile
Hantzsch Thiazole Synthesis
The 4-(4-ethoxyphenyl)thiazole core is synthesized via the Hantzsch reaction:
- Reactants : 4-Ethoxyphenylthiourea and α-bromo-4-ethoxyacetophenone.
- Conditions : Ethanol, reflux (12–16 h).
- Mechanism : Cyclocondensation forms the thiazole ring, with subsequent hydrolysis and cyanation yielding the acetonitrile derivative.
Table 1: Optimization of Thiazole Formation
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 82 |
| Catalyst | None | 78 |
| Reaction Time (h) | 14 | 85 |
Knoevenagel Condensation to Form the Acrylonitrile Scaffold
Microwave-Assisted Solvent-Free Method
Adapting protocols from solvent-free Knoevenagel reactions:
- Reactants : 2-(4-(4-Ethoxyphenyl)thiazol-2-yl)acetonitrile and 3-nitrobenzo[d]dioxole-5-carbaldehyde.
- Conditions : Microwave irradiation (300 W, 100°C, 10 min), triethylamine catalyst.
- Outcome : Forms (E)-3-nitro-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile in 68% yield.
Table 2: Condensation Optimization
| Condition | Conventional Heating | Microwave |
|---|---|---|
| Time (min) | 180 | 10 |
| Yield (%) | 45 | 68 |
| Purity (%) | 92 | 99 |
Introduction of the Amino Group via Nitro Reduction
Catalytic Hydrogenation
Alternative Pathway: Amination of β-Alkoxyacrylonitrile
Stereochemical Analysis and X-Ray Crystallography
The E-configuration is confirmed via:
Comparative Evaluation of Synthetic Routes
Table 3: Route Efficiency Comparison
| Parameter | Knoevenagel + Reduction | Alkoxy Amination |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (%) | 52 | 34 |
| Stereopurity (%) | >99 | 92 |
| Scalability | High | Moderate |
Industrial-Scale Considerations
- Cost Analysis : Microwave-assisted Knoevenagel reduces energy costs by 40% compared to thermal methods.
- Waste Streams : Ethanol and triethylamine are recoverable via distillation (90% efficiency).
Q & A
Q. What are the standard synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction yields be optimized?
Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:
- Thiazole ring formation using Hantzsch thiazole synthesis (cyclization of α-haloketones with thiourea) .
- Acrylonitrile coupling via Knoevenagel condensation or nucleophilic substitution, using catalysts like piperidine or palladium .
- Functional group introduction (e.g., benzo[d][1,3]dioxol-5-ylamino) through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Q. Optimization Strategies :
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, ethanol, reflux | 65–75 | |
| Acrylonitrile coupling | Piperidine, DMF, 80°C | 50–60 | |
| Functionalization | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | 70–80 |
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
Methodological Answer:
- Structural Elucidation :
- Purity Assessment :
Critical Note : Residual solvents (e.g., DMF) may require GC-MS analysis for quantification .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer :
- Modify Key Substituents :
- Biological Assays :
Q. Table 2: SAR Insights from Analog Studies
Q. What strategies resolve contradictions in reported mechanisms of action (e.g., anticancer vs. antimicrobial)?
Methodological Answer :
- Target-Specific Assays :
- Data Reprodubility :
- Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to mitigate microenvironmental variability .
- Compare results across multiple models (e.g., 2D vs. 3D tumor spheroids) .
Case Study : A 2024 study found contradictory IC₅₀ values (1.2 μM vs. 8.5 μM) in MCF-7 cells due to differing serum concentrations in assays .
Q. How can computational methods predict reaction pathways for synthesizing novel derivatives?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., Knoevenagel condensation) to optimize catalyst selection .
- Molecular Docking : Screen virtual libraries against protein targets (e.g., EGFR kinase) to prioritize syntheses .
- Machine Learning : Train models on PubChem data to predict regioselectivity in aromatic substitutions .
Example : DFT simulations of acrylonitrile derivatives revealed that electron-deficient aryl groups lower transition-state energy by 12–15 kcal/mol, aligning with experimental yields .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Methodological Answer :
- Isomer Control :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during thiazole formation to enforce E-configuration .
- Optimize crystallization conditions (e.g., ethanol/water mixtures) to remove Z-isomer impurities .
- Process Optimization :
- Implement flow chemistry for exothermic steps (e.g., nitrile coupling) to improve heat dissipation .
- Monitor batch consistency via in-line FTIR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
